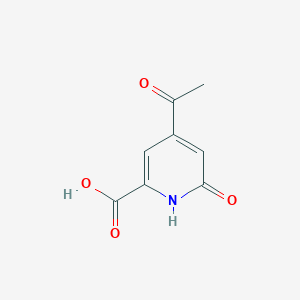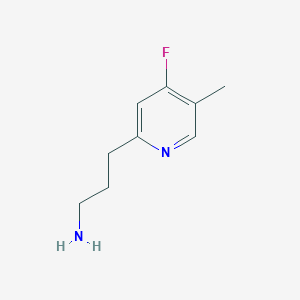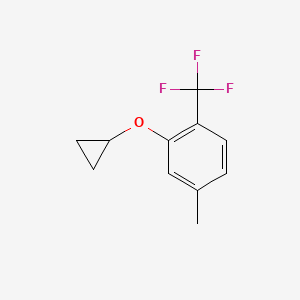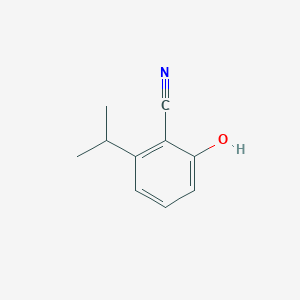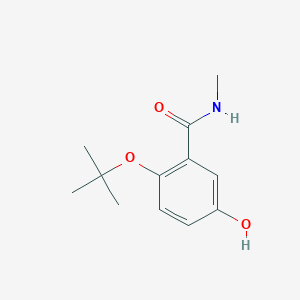
3-Fluoro-5-formylbenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-formylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClFO3S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the 3-position and a formyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-formylbenzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated benzene derivative. One common method is the sulfonylation of 3-fluoro-5-formylbenzene using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Fluoro-5-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the fluorinated benzene ring is coupled with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to convert the formyl group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the formyl group to an alcohol.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Carboxylic Acids: Formed by the oxidation of the formyl group.
Alcohols: Formed by the reduction of the formyl group.
科学的研究の応用
3-Fluoro-5-formylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, to study their structure and function.
Medicine: Derivatives of this compound may exhibit biological activity and are investigated for their potential as therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism of action of 3-Fluoro-5-formylbenzenesulfonyl chloride depends on its specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various derivatives. The fluorine atom and formyl group can influence the reactivity and selectivity of the compound in these reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions.
類似化合物との比較
Similar Compounds
3-Fluorobenzenesulfonyl Chloride: Lacks the formyl group, making it less versatile in certain chemical reactions.
5-Formylbenzenesulfonyl Chloride: Lacks the fluorine atom, which can affect the compound’s reactivity and biological activity.
3-Chloro-5-formylbenzenesulfonyl Chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and physical properties.
Uniqueness
3-Fluoro-5-formylbenzenesulfonyl chloride is unique due to the presence of both the fluorine atom and formyl group, which confer distinct reactivity and potential applications. The fluorine atom can enhance the compound’s stability and lipophilicity, while the formyl group provides a site for further functionalization.
特性
分子式 |
C7H4ClFO3S |
|---|---|
分子量 |
222.62 g/mol |
IUPAC名 |
3-fluoro-5-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClFO3S/c8-13(11,12)7-2-5(4-10)1-6(9)3-7/h1-4H |
InChIキー |
RPICBDGEEVPKGD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


